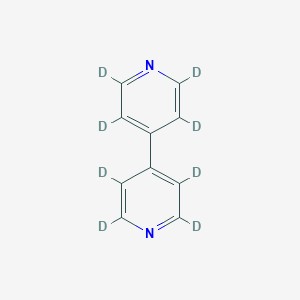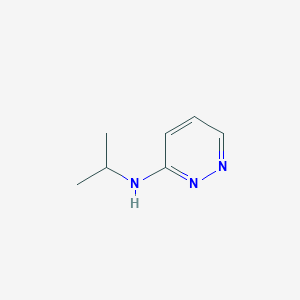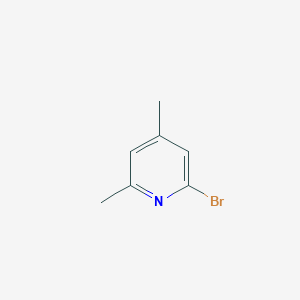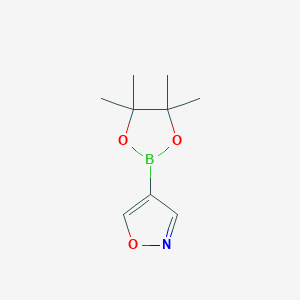
Docloxythepin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Docloxythepin is a chemical compound that belongs to the family of tricyclic antidepressants. It is primarily used for the treatment of depression and anxiety disorders. Docloxythepin has been found to be effective in treating a range of mental health conditions, including obsessive-compulsive disorder, bipolar disorder, and post-traumatic stress disorder.
Mechanism of Action
The mechanism of action of docloxythepin is not fully understood. However, it is believed to work by increasing the levels of certain neurotransmitters, such as serotonin and norepinephrine, in the brain. This leads to an improvement in mood and a reduction in anxiety.
Biochemical and Physiological Effects:
Docloxythepin has been found to have a range of biochemical and physiological effects. It has been shown to increase the levels of certain neurotransmitters, such as serotonin and norepinephrine, in the brain. This leads to an improvement in mood and a reduction in anxiety. Docloxythepin has also been found to have analgesic properties, which may be useful in the treatment of chronic pain.
Advantages and Limitations for Lab Experiments
One advantage of using docloxythepin in lab experiments is that it has been extensively studied and its mechanism of action is well-understood. This makes it a useful tool for investigating the role of neurotransmitters in mental health conditions. However, one limitation of using docloxythepin in lab experiments is that it is a tricyclic antidepressant and may have side effects that could confound the results of the experiment.
Future Directions
There are several future directions for research on docloxythepin. One area of research is to investigate its potential use in the treatment of chronic pain. Another area of research is to investigate its potential use in the treatment of other mental health conditions, such as bipolar disorder, obsessive-compulsive disorder, and post-traumatic stress disorder. Additionally, research could be conducted to develop new derivatives of docloxythepin that may have improved therapeutic properties. Finally, research could be conducted to investigate the long-term effects of docloxythepin use on mental health and overall health.
Synthesis Methods
The synthesis method of docloxythepin involves the reaction of dibenzazepine with 3-chloropropionyl chloride in the presence of a base. The resulting compound is then subjected to a series of chemical reactions, including reduction and acetylation, to yield docloxythepin.
Scientific Research Applications
Docloxythepin has been extensively studied for its therapeutic potential in the treatment of depression and anxiety disorders. It has also been investigated for its potential use in the treatment of other mental health conditions, such as bipolar disorder, obsessive-compulsive disorder, and post-traumatic stress disorder. In addition, docloxythepin has been studied for its potential use in the treatment of chronic pain.
properties
CAS RN |
56934-18-0 |
|---|---|
Product Name |
Docloxythepin |
Molecular Formula |
C20H23ClN2OS |
Molecular Weight |
374.9 g/mol |
IUPAC Name |
2-[4-(3-chloro-5,6-dihydrobenzo[b][1]benzothiepin-6-yl)piperazin-1-yl]ethanol |
InChI |
InChI=1S/C20H23ClN2OS/c21-16-5-6-19-15(13-16)14-18(17-3-1-2-4-20(17)25-19)23-9-7-22(8-10-23)11-12-24/h1-6,13,18,24H,7-12,14H2 |
InChI Key |
BMQLWINJIGEDEK-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CCO)C2CC3=C(C=CC(=C3)Cl)SC4=CC=CC=C24 |
Canonical SMILES |
C1CN(CCN1CCO)C2CC3=C(C=CC(=C3)Cl)SC4=CC=CC=C24 |
synonyms |
2-chloro-10-(4-(2-hydroxyethyl)piperazino)-10,11- dihydrodibenzo(b,f)thiepin docloxythepin docloxythepin, 14C-labeled dokloxytepin dokloxythepine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















